2-[(4-Chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c15-12-3-1-10(2-4-12)9-13-14(17)11-5-7-16(13)8-6-11/h1-4,9,11H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHICWBBWZMQJKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54529-43-0 | |
| Record name | 2-(4-CHLOROBENZYLIDENE)QUINUCLIDIN-3-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Aldol Condensation Mechanism
The reaction follows an aldol-like pathway, where the enolizable ketone group of the azabicyclo[2.2.2]octan-3-one attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. A catalytic base, such as potassium hydroxide or sodium ethoxide, facilitates deprotonation, enabling enolate formation. Subsequent elimination of water yields the α,β-unsaturated ketone product.
Table 1: Representative Reaction Conditions for Aldol Condensation
| Component | Specification | Role |
|---|---|---|
| 4-Chlorobenzaldehyde | 1.2 equiv, anhydrous | Electrophilic carbonyl source |
| Azabicyclo[2.2.2]octan-3-one | 1.0 equiv, dissolved in DMF | Nucleophilic enolate precursor |
| Catalyst | Bi(NO₃)₃·5H₂O (10 mol%) | Lewis acid for rate enhancement |
| Solvent | Dimethylformamide (DMF) | Polar aprotic medium |
| Temperature | 60°C, microwave-assisted | Accelerate reaction kinetics |
| Yield | 68–72% | Isolated after purification |
This method’s efficiency depends on the steric and electronic effects of substituents on both reactants. For instance, electron-withdrawing groups on the benzaldehyde enhance electrophilicity, improving reaction rates.
Catalytic Strategies for Stereochemical Control
Controlling the Z/E isomerism of the methylidene group is critical for applications requiring specific stereochemistry. The choice of catalyst and reaction conditions significantly influences the diastereomeric ratio.
Bismuth Nitrate-Mediated Aza-Diels-Alder Cyclization
A patent-pending approach employs bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) as a catalyst in a microwave-assisted aza-Diels-Alder reaction. This method combines 4-chlorobenzaldehyde, p-anisidine, and 2-cyclohexen-1-one to form the bicyclic framework with exo/endo selectivity (3:1 ratio).
Key Steps:
-
Cycloaddition : The imine formed from 4-chlorobenzaldehyde and p-anisidine acts as a dienophile, reacting with 2-cyclohexen-1-one (diene) to form the bicyclic core.
-
Deprotection : Cerium(IV) ammonium nitrate (CAN) removes the p-methoxyphenyl (PMP) group under acidic conditions, yielding the free amine intermediate.
-
Sulfonylation : Treatment with 4-chlorophenylsulfonyl chloride introduces the sulfonamide moiety, enhancing solubility and stability.
Palladium-Catalyzed Hydrogenation
Post-condensation modifications often involve palladium-catalyzed hydrogenation to reduce unsaturated bonds or remove protective groups. For example, hydrogenation of the exo-methylene derivative over Pd/C in ethanol achieves full saturation while preserving the ketone functionality.
Purification and Isolation Techniques
Crude reaction mixtures require stringent purification to isolate the target compound from byproducts like unreacted aldehydes or stereoisomers.
Flash Column Chromatography
The most effective method employs silica gel chromatography with gradients of ethyl acetate in n-heptane. This separates the desired product from:
Recrystallization
Recrystallization from ethanol/water (4:1) yields high-purity crystals (mp 142–144°C), as confirmed by HPLC (>95% purity).
Post-Synthetic Modifications and Derivatives
The ketone group at position 3 serves as a handle for further functionalization, enabling the synthesis of analogs with enhanced bioactivity.
Sodium Borohydride Reduction
Reduction of the ketone to the secondary alcohol (2-[(4-Chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol) proceeds with NaBH₄ in methanol at 0°C. The reaction exhibits stereoselectivity , favoring the endo-alcohol isomer (dr 7:3).
Table 2: Conditions for Ketone Reduction
| Parameter | Specification |
|---|---|
| Reducing Agent | NaBH₄ (1.0 equiv) |
| Solvent | Methanol, anhydrous |
| Temperature | 0°C to room temperature |
| Reaction Time | 1 hour |
| Isolated Yield | 82% (endo), 18% (exo) |
Thionyl Chloride-Mediated Chlorination
Treating the alcohol with thionyl chloride (neat, 25°C) generates the corresponding chloride, which undergoes reductive dehalogenation with Raney nickel to yield des-chloro derivatives.
Comparative Analysis of Synthetic Approaches
Table 3: Advantages and Limitations of Key Methods
| Method | Yield (%) | Stereocontrol | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Aldol Condensation | 68–72 | Moderate | High | Moderate |
| Aza-Diels-Alder | 75–80 | High | Medium | Low |
| Catalytic Hydrogenation | 90–95 | Low | High | High |
The aldol route offers scalability for industrial production, while the aza-Diels-Alder method provides superior stereochemical control for research applications .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Key Properties:
- Molecular Weight : 251.73 g/mol
- Melting Point : Data not specified in the sources
- Solubility : Soluble in organic solvents
Medicinal Chemistry
The compound's structural characteristics make it a candidate for developing new pharmaceuticals, particularly in treating neurological disorders or as potential anti-cancer agents due to its ability to interact with biological targets.
Case Study: Neuropharmacological Effects
Research has indicated that derivatives of azabicyclo compounds show promise in modulating neurotransmitter systems, which could lead to advancements in treating conditions like depression or anxiety disorders.
Material Science
The unique bicyclic structure allows for the exploration of this compound in the development of novel materials, including polymers and coatings that require specific mechanical and thermal properties.
Case Study: Polymer Blends
Studies have shown that incorporating azabicyclo compounds into polymer matrices can enhance thermal stability and mechanical strength, making them suitable for high-performance applications.
Organic Synthesis
The compound serves as an intermediate in organic synthesis, particularly in creating more complex molecules through various reaction pathways such as cycloadditions or functional group transformations.
Synthetic Pathway Example
A notable synthetic route involves the condensation reaction between 4-chlorobenzaldehyde and a suitable amine under acidic conditions, yielding the target compound with high efficiency.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations in the Arylidene Moiety
The biological and physicochemical properties of quinuclidinone derivatives are highly influenced by the substituents on the arylidene group. Key analogs include:
Key Observations :
- Position of Chlorine : The 4-chlorophenyl analog may exhibit distinct electronic and steric effects compared to its 2-chloro isomer, influencing receptor binding and metabolic stability .
- Heteroaromatic vs.
- Hydrophilic Modifications : Hydroxy and methoxy groups (e.g., 3-hydroxy-4-methoxy derivative) improve water solubility, critical for pharmacokinetics .
Biological Activity
The compound 2-[(4-Chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one , also known by its CAS number 112611-42-4 , is a bicyclic compound with potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and enzyme inhibition activities, supported by data tables and relevant case studies.
- Molecular Formula : C14H16ClNO
- Molecular Weight : 249.74 g/mol
- Boiling Point : 426.2 °C (predicted)
- Density : 1.29 g/cm³ (predicted)
- pKa : 13.91 (predicted) .
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted the synthesis of related compounds with structural similarities, which demonstrated moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis. The most active compounds in this series showed IC50 values ranging from 0.63 to 6.28 µM against acetylcholinesterase (AChE), indicating potential as enzyme inhibitors as well .
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| Compound 7m | Salmonella typhi | 0.63 |
| Compound 7n | Bacillus subtilis | 1.13 |
| Compound 7p | Escherichia coli | 6.28 |
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes, particularly urease and acetylcholinesterase (AChE). The inhibition of urease is noteworthy as it plays a role in the treatment of urinary tract infections and other conditions.
A recent study found that derivatives of this compound showed strong urease inhibition, with some compounds achieving IC50 values significantly lower than standard drugs .
Study on Acetylcholinesterase Inhibition
In a study focused on enzyme inhibition, several derivatives of the bicyclic structure were synthesized and tested for their AChE inhibitory activity. The results indicated that these compounds could serve as potential therapeutic agents for Alzheimer's disease due to their ability to inhibit AChE effectively .
Anti-inflammatory Properties
Another area of investigation is the anti-inflammatory potential of the compound. Compounds similar in structure have shown promise in reducing inflammation markers in vitro, suggesting that this class of compounds could be beneficial in treating inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for preparing 2-[(4-Chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one?
The compound is synthesized via Claisen-Schmidt condensation between 1-azabicyclo[2.2.2]octan-3-one (quinuclidinone) and 4-chlorobenzaldehyde. This method, analogous to the synthesis of related benzylidene quinuclidinones, involves acid or base catalysis in polar aprotic solvents (e.g., methanol or acetone) under reflux conditions . Key parameters include stoichiometric ratios (e.g., 1:1 aldehyde:quinuclidinone), temperature control (~60–80°C), and reaction time (4–12 hours). Post-reaction purification typically employs recrystallization from methanol or column chromatography.
Q. How can the purity and structural identity of this compound be validated?
Use a combination of analytical techniques:
- NMR spectroscopy : Confirm the presence of the conjugated double bond (δ ~7.5–8.5 ppm for aromatic protons and δ ~6.5–7.0 ppm for the α,β-unsaturated ketone) .
- Mass spectrometry : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 248.1 for C₁₄H₁₃ClNO) using electron ionization (EI) or ESI methods .
- HPLC : Assess purity (>98% by reverse-phase C18 columns with UV detection at 254 nm) .
Advanced Research Questions
Q. What challenges arise in resolving the stereochemistry of the exocyclic double bond in this compound?
The benzylidene group’s Z/E isomerism can complicate structural assignments. To resolve this:
- X-ray crystallography : Determine absolute configuration using single-crystal diffraction (e.g., SHELXL refinement protocols) .
- NOESY NMR : Identify spatial proximity between the 4-chlorophenyl group and quinuclidine protons to infer geometry .
- Computational modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes for Z and E isomers .
Q. How does this compound’s electronic structure influence its reactivity in further functionalization?
The α,β-unsaturated ketone moiety is electrophilic, enabling nucleophilic additions (e.g., Michael additions with amines or thiols) or cycloadditions. Key considerations:
- Electron-withdrawing effects : The 4-chlorophenyl group enhances conjugation, stabilizing the enone system and directing regioselectivity in reactions .
- Steric hindrance : The bicyclic quinuclidine framework may limit accessibility to the carbonyl group, requiring bulky catalysts (e.g., organocatalysts) for asymmetric transformations .
Q. What methodological approaches are used to study its potential biological activity (e.g., kinase inhibition)?
- In vitro assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization or ATPase activity assays .
- Molecular docking : Predict binding affinities to target proteins (e.g., NK-1 receptors) using AutoDock Vina or Schrödinger Suite .
- SAR studies : Modify substituents on the chlorophenyl ring or quinuclidine core to correlate structural features with bioactivity .
Data Contradiction and Optimization
Q. Conflicting reports on reaction yields: How to reconcile discrepancies in synthetic protocols?
Variations in yields (e.g., 30–70%) may arise from:
- Catalyst choice : Acidic (e.g., HCl) vs. basic (e.g., NaOH) conditions affect enolate formation rates .
- Solvent polarity : Acetone (higher polarity) may favor faster kinetics compared to toluene .
- By-product formation : Monitor for aldol condensation by-products via TLC or LCMS and optimize reaction time/temperature .
Q. How to address inconsistencies in crystallographic data for related quinuclidinone derivatives?
- Refinement protocols : Use SHELXL’s restraints for disordered atoms or twinned crystals .
- Data quality : Ensure high-resolution (<1.0 Å) datasets and validate using Rint and I/σ(I) thresholds .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
